(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
The compound (5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Specific reagents and conditions are used to introduce the amino, sulfanyl, and hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Penicillin derivatives: Share a similar bicyclic structure.
Cephalosporins: Another class of β-lactam antibiotics with a related core structure.
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m0/s1 |
InChI Key |
ZSKVGTPCRGIANV-ZKWXMUAHSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1[C@@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Origin of Product |
United States |
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